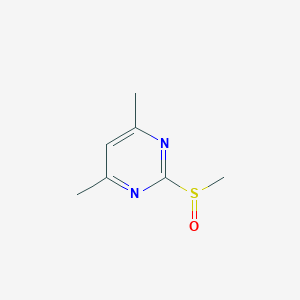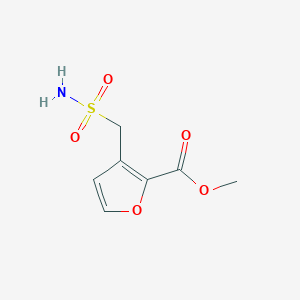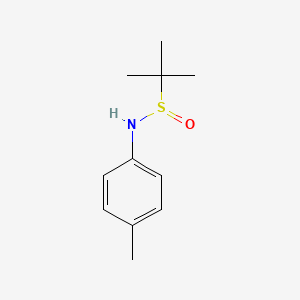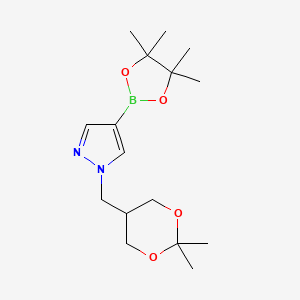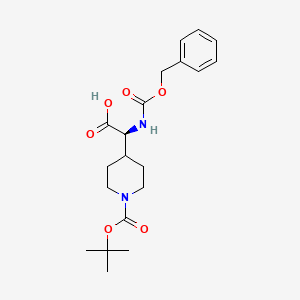
(2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups sequentially. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the protecting groups, revealing the free amine functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine derivatives, while oxidation reactions can introduce carbonyl or hydroxyl groups.
科学研究应用
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its protected amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid primarily involves the protection and deprotection of amine groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amine functionalities during chemical reactions, preventing them from reacting with other reagents. When deprotected, the free amines can participate in various biochemical and chemical processes .
相似化合物的比较
Similar Compounds
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid: Similar in structure but with different substituents on the piperidine ring.
2,1-Benzisoxazoles: These compounds share some structural similarities but differ in their functional groups and applications.
Uniqueness
The uniqueness of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid lies in its dual protecting groups, which allow for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
属性
分子式 |
C20H28N2O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
InChI 键 |
LTGIYUMMUXQXRU-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
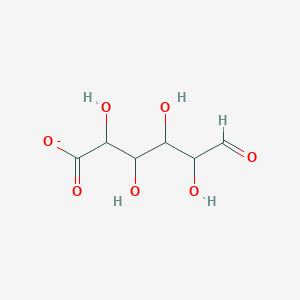
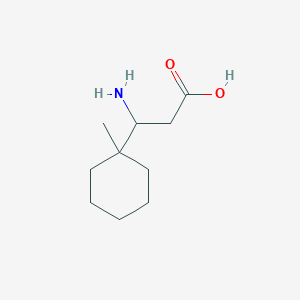
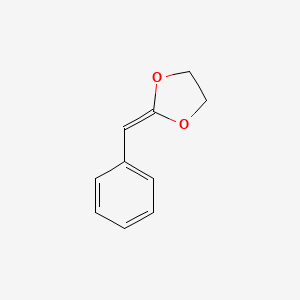
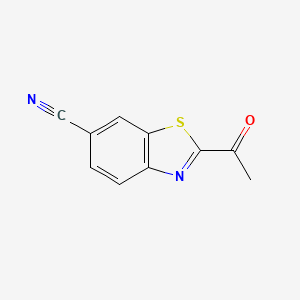
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
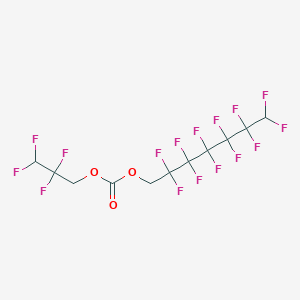
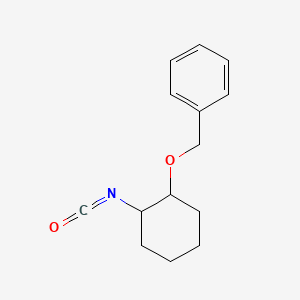
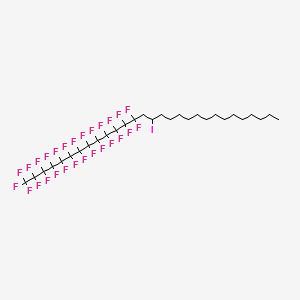
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
